Oxyopinin 2d
Description
Properties
bioactivity |
Gram+ & Gram-, Mammalian cells, |
|---|---|
sequence |
GKFSVFSKILRSIAKVFKGVGKVRKGFKTASDLDKNQ |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Oxyopinin 2d
Source Organism: Oxyopes kitabensis Venom as a Biological Matrix
Oxyopinin 2d is a peptide toxin originally isolated from the venom of the lynx spider identified as Oxyopes kitabensis. researchgate.netwikipedia.orgnih.gov This spider's venom is a complex cocktail of various biologically active components, including a family of large, linear amphipathic peptides known as oxyopinins. researchgate.netnih.gov It is noteworthy that some pharmacological research has indicated that the species studied may have been misidentified and could, in fact, be Oxyopes takobius. uniprot.orgwikipedia.org The venom serves as the raw biological matrix from which this compound and its related peptides were separated and studied. researchgate.net
Methodologies for Peptide Isolation and Purification
The process of isolating a single peptide like this compound from a complex venom mixture requires sophisticated separation techniques.
Chromatography is a fundamental tool for separating the components of complex biological mixtures like spider venom. nih.govmdpi.com For the isolation of oxyopinins, including this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) was a key technique. researchgate.netresearchgate.net In this method, the crude venom is passed through a column containing a non-polar stationary phase. nih.gov Peptides are then eluted by a gradient of an organic solvent, such as acetonitrile, which separates them based on their hydrophobicity. nih.govresearchgate.net
While RP-HPLC is central, a multi-step approach often yields purer fractions. mdpi.com This can involve other chromatographic methods such as:
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. nih.govcreative-proteomics.com It is often used as an initial step to separate large proteins from smaller peptides. nih.gov
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. nih.govcreative-proteomics.com It is particularly effective for separating cationic peptides like the oxyopinins. researchgate.netcreative-proteomics.com
The combination of these techniques allows for the systematic fractionation of the venom, leading to the purification of individual peptides. mdpi.comnih.gov
Following the fractionation of the crude venom by HPLC, a chromatogram is produced which shows a series of peaks, each representing one or more separated components. researchgate.net The fractions corresponding to these peaks are collected for further analysis. researchgate.net Initial identification strategies involve analyzing these fractions to find those containing peptides of interest. The fractions containing four related peptides, originally named oxyopinins 2, 3, 4, and 5, were identified for further characterization. researchgate.net Due to their high sequence similarity, they were later renamed as the Oxyopinin 2 family: 2a, 2b, 2c, and 2d. researchgate.net
Chromatographic Techniques in Venom Component Separation
Initial Biochemical and Biophysical Characterization Approaches
Once a peptide is isolated, its fundamental properties, such as its amino acid sequence and molecular mass, are determined.
The primary structure, or amino acid sequence, of this compound was determined through direct protein sequencing. researchgate.netuniprot.org This is commonly achieved using Edman degradation, a method that sequentially removes one amino acid residue at a time from the N-terminus of the peptide. wikipedia.org Each removed residue is then identified, allowing for the reconstruction of the entire peptide sequence. wikipedia.org This technique confirmed that this compound is composed of 37 amino acid residues. researchgate.netuniprot.org
Table 1: Amino Acid Sequence of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | GKFSVFSKILRSIAKVFKGVGKVRKQFKTASDLDKNQ |
Data sourced from UniProt and the Database of Antimicrobial Peptides (DRAMP). uniprot.orgcpu-bioinfor.org
Mass spectrometry is a critical analytical technique used to determine the molecular mass of a peptide with high accuracy. nih.gov For this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was employed. uniprot.orgingentaconnect.com This method measures the mass-to-charge ratio of ionized molecules, providing a precise molecular weight. conicet.gov.ar The experimentally determined molecular mass of this compound was found to be in excellent agreement with the theoretical mass calculated from its amino acid sequence. researchgate.net
Table 2: Molecular Mass of this compound
| Mass Type | Value (Da) |
|---|---|
| Theoretical Molecular Weight | 4156.9 |
| Mass Spectrometry Determined Mass | 4156.8 |
Data sourced from Corzo et al. (2002). researchgate.net
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Acetonitrile |
| Oxyopinin 1 |
| Oxyopinin 2a |
| Oxyopinin 2b |
| Oxyopinin 2c |
| This compound |
Structural Elucidation and Conformational Analysis of Oxyopinin 2d
Primary Amino Acid Sequence Analysis and Homology
Sequence Conservation within the Oxyopinin Subfamily (2a-2d)
The Oxyopinin 2 subfamily, which includes 2a, 2b, 2c, and 2d, demonstrates a high degree of sequence similarity. These peptides, isolated from the venom of the wolf spider Oxyopes kitabensis, are composed of 37 amino acid residues. nih.govresearchgate.net A key characteristic of this subfamily is the conservation of at least 27 out of the 37 amino acid residues, indicating a shared structural and functional framework. nih.govresearchgate.net This high level of conservation underscores their close evolutionary relationship. nih.govresearchgate.net
Table 1: Amino Acid Sequence Comparison of Oxyopinin Subfamily 2a-2d
| Peptide | Sequence | Length |
| Oxyopinin 2a | FGLALLKGVLSAIGGLVPAASGALSKMADENAIQQN | 37 |
| Oxyopinin 2b | FGLALLKGVLSAIGGLVPAASGALSKMADQNAIQQN | 37 |
| Oxyopinin 2c | FGLALLKGVLSAIGGLVPAASGALSKMADENAIQEN | 37 |
| Oxyopinin 2d | FGLALLKGVLSAIGGLVPAASGALSKMADQNAIQEN | 37 |
| Data sourced from Corzo et al., 2002. |
Sequence Similarity to Other Bioactive Peptides (e.g., Ponericin L2, Dermaseptin)
This compound and its analogs exhibit sequence similarity to other known bioactive peptides, notably the ant insecticidal peptide ponericin L2 and the frog antimicrobial peptide dermaseptin (B158304). nih.govresearchgate.net The Oxyopinin 2 analogs show approximately 20% identity with the amphipathic peptide ponericin L2. researchgate.net This homology suggests a potential convergence in the evolution of certain structural motifs that confer bioactivity, as these peptides originate from vastly different organisms (spiders, ants, and frogs). nih.govresearchgate.net
Secondary Structure Determination
Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides. iitkgp.ac.indaveadamslab.comjascoinc.com Studies on the Oxyopinin family, including the 2a-2d subfamily, have utilized CD spectroscopy to elucidate their conformational characteristics. nih.govresearchgate.net These analyses have consistently shown that the secondary structure of these peptides is predominantly α-helical. nih.govresearchgate.net In membrane-mimicking environments, such as a 60% solution of trifluoroethanol (TFE), the peptides exhibit a distinct helical conformation. researchgate.net This α-helical structure is a common feature of many membrane-active peptides, enabling them to interact with and disrupt cell membranes. nih.govtcdb.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights in Mimetic Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information of molecules in solution. emerypharma.commdpi.comresearchgate.net For peptides like this compound, NMR studies in membrane-mimetic environments, such as detergent micelles, are crucial for understanding their biologically relevant conformations. researchgate.netnih.gov While specific NMR data for this compound is not extensively detailed in the provided context, related studies on other oxyopinins, like Oxyopinin 4a, show that they adopt a defined helical structure in the presence of dodecylphosphocholine (B1670865) (DPC) micelles. researchgate.netscispace.com This suggests that the amphipathic nature of the peptide drives the formation of a stable secondary structure upon interaction with a lipid-like environment. researchgate.netnih.gov
Structural Comparisons with Other Amphipathic Peptides
This compound, as an amphipathic peptide, shares structural characteristics with a broad range of other peptides that interact with biological membranes. nih.govsfasu.edu These peptides typically possess distinct hydrophobic and hydrophilic faces, allowing them to partition into the lipid bilayer of cell membranes. sfasu.edu The α-helical conformation observed in this compound is a hallmark of this class of peptides, including well-studied examples like cecropins and magainins. researchgate.net The arrangement of hydrophobic and cationic residues along the helical axis is critical for their mechanism of action, which often involves membrane permeabilization. nih.govtcdb.org
Analogies with α-Helical Antimicrobial Peptides
This compound shares fundamental structural and functional characteristics with a broad class of molecules known as α-helical antimicrobial peptides (AMPs). ingentaconnect.comexplorationpub.com A primary analogy is its secondary structure. Circular dichroism (CD) analyses have demonstrated that this compound, like other oxyopinins, adopts an essentially α-helical conformation. nih.govresearchgate.netscispace.comnih.gov This structure is a hallmark of many AMPs and is crucial for their biological activity. explorationpub.com
Furthermore, this compound is a cationic and amphipathic molecule. nih.govingentaconnect.com This dual characteristic, featuring a separation of charged/hydrophilic and nonpolar/hydrophobic residues along the helical axis, allows it to interact with and disrupt the negatively charged membranes of microbes, a common mechanism for α-helical AMPs. ingentaconnect.comacs.org
Sequence analysis also reveals similarities to other known AMPs from different animal sources. The primary structure of Oxyopinin 2 analogues shows about 20% identity to ponericinL2, an insecticidal peptide from ants, and Oxyopinin 1 (a related peptide) is 29% identical to the frog antimicrobial peptide dermaseptin. nih.govwikipedia.orgresearchgate.net This suggests a degree of conserved evolutionary architecture for peptides of this type.
Distinctive Structural Features of this compound
Despite its similarities to other AMPs, this compound possesses distinct features. The oxyopinins are notable for being the largest linear cationic amphipathic peptides discovered in spider venom. nih.govresearchgate.netresearchgate.net
A key structural characteristic of this compound is that it is a linear peptide, completely lacking the disulfide bridges that are common in many other classes of spider venom toxins, such as knottins. ingentaconnect.commsu.ru This linearity contributes to its conformational flexibility, allowing it to adopt its functional α-helical structure in the hydrophobic environment of a cell membrane.
This compound belongs to the Oxyopinin-2 family, which is characterized by high sequence conservation among its members (2a, 2b, 2c, and 2d). nih.govuniprot.org While highly similar, the minor variations in their amino acid sequences result in slight differences in their molecular masses and potentially their specific activities. wikipedia.org
Compound Data
The following table lists the chemical compounds mentioned in this article.
| Compound Name |
| Dermaseptin |
| Oxyopinin 1 |
| Oxyopinin 2a |
| Oxyopinin 2b |
| Oxyopinin 2c |
| This compound |
| PonericinL2 |
This compound Properties
This table provides a summary of the key structural properties of this compound.
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | GKFSVFSKILRSIAKVFKGVGKVRKQFKTASDLDKNQ | cpu-bioinfor.orgcpu-bioinfor.org |
| Number of Amino Acids | 37 | ingentaconnect.com |
| Molecular Weight (Theoretical) | 4156.8 Da | ingentaconnect.com |
| Molecular Weight (MALDI) | 4156.9 Da | ingentaconnect.com |
| Secondary Structure | α-helical | nih.govresearchgate.netresearchgate.net |
| Key Structural Feature | Linear, Cationic, Amphipathic, No Disulfide Bridges | nih.govingentaconnect.com |
In Vitro and in Vivo Biological Activities and Functional Profiles
Antimicrobial Activity Spectrum
Oxyopinin 2d exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. nih.govcpu-bioinfor.orgremedypublications.com This activity is a characteristic feature of the oxyopinin family of peptides, which are recognized for their role in the spider's defense and predation. wikipedia.orgscispace.com
This compound has been shown to be active against various Gram-positive bacteria. cpu-bioinfor.orgscispace.com The bactericidal mechanism of such peptides often involves the disruption of the bacterial cell membrane. ingentaconnect.com For Gram-positive bacteria, peptides like this compound can penetrate the peptidoglycan layer to access and hydrolyze the phospholipids (B1166683) of the cell membrane. ingentaconnect.com
The peptide also demonstrates activity against Gram-negative bacterial strains. cpu-bioinfor.orgscispace.com The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, typically presents a barrier to many antimicrobial agents. nih.gov However, cationic antimicrobial peptides are often able to interact with and disrupt this outer membrane, allowing them to reach the inner phospholipid membrane. nih.gov
Table 1: Antimicrobial Activity of this compound
| Category | Activity |
|---|---|
| Gram-Positive Bacteria | Active cpu-bioinfor.orgscispace.com |
Insecticidal Activity and Mechanisms
A key biological function of this compound is its insecticidal activity, which contributes to the spider's ability to subdue its prey. nih.govwikipedia.org
Electrophysiological studies on insect cells, specifically Sf9 cells derived from the fall armyworm Spodoptera frugiperda, have revealed the mechanism of action of oxyopinins. nih.govresearchgate.net These peptides cause a significant reduction in the cell membrane resistance by forming non-selective ion channels. nih.govresearchgate.net This disruption of the cell membrane integrity is a primary factor in their insecticidal effects.
A noteworthy characteristic of oxyopinins is their ability to act synergistically with neurotoxins found in the same venom. nih.govwikipedia.org When combined with Oxytoxin 1, another component of the Oxyopes kitabensis venom, the lethal effect on insect larvae is significantly increased. nih.gov This potentiation phenomenon suggests a cooperative strategy where the cytolytic action of this compound facilitates the access of neurotoxins to their targets within the insect's nervous system. nih.govnih.gov
Effects on Insect Cell Lines (e.g., Sf9)
Cytolytic Properties and Membrane Interactions
The biological activities of this compound are fundamentally linked to its cytolytic properties and its interactions with biological membranes. nih.govwikipedia.org As an amphipathic peptide, it possesses both hydrophobic and hydrophilic regions, allowing it to readily interact with and disrupt cell membranes. nih.govacs.org
Oxyopinins have been shown to have disruptive effects on both biological membranes and artificial lipid vesicles. nih.govwikipedia.org Their activity is particularly pronounced against membranes rich in phosphatidylcholine. nih.govwikipedia.org The proposed mechanism involves the peptide inserting into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels, which ultimately results in cell lysis. nih.govresearchgate.net This membrane-disrupting capability is the underlying cause of its antimicrobial, insecticidal, and hemolytic activities. nih.govwikipedia.org
Molecular and Cellular Mechanisms of Action
Membrane Permeabilization and Disruption Models
Oxyopinin 2d is a cytolytic peptide that compromises the integrity of cellular membranes. researchgate.net Like other oxyopinins, it demonstrates disruptive activities against both biological membranes and artificial vesicles. nih.gov The process of membrane disruption is generally understood through several proposed models, which describe the physical interactions between the peptide and the lipid bilayer. These models are not mutually exclusive and may depend on factors such as peptide concentration and membrane lipid composition.
The formation of pores or channels across the target membrane is a primary mechanism for many antimicrobial and cytolytic peptides. msu.ru This action creates a hydrophilic pathway through the hydrophobic membrane, leading to the uncontrolled leakage of ions and small molecules, which disrupts cellular homeostasis and can lead to cell death. msu.ruresearchgate.net Two principal models describe this process:
Barrel-Stave Model : In this model, peptide monomers first bind to the membrane surface. nih.gov Once a threshold concentration is reached, they aggregate and insert into the membrane, orienting themselves perpendicularly to the bilayer plane. researchgate.netnih.gov The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while their hydrophilic surfaces face inward, forming the interior of a water-filled channel, much like the staves of a barrel. researchgate.netnih.gov
Toroidal Pore Model : This model is similar to the barrel-stave mechanism in that it involves the formation of a transmembrane pore. mdpi.com However, in the toroidal model, the inserting peptides are continuously associated with the polar head groups of the membrane lipids. nih.gov As the peptides insert, they induce a high degree of curvature, causing the lipid monolayer to bend inward to form the pore lining along with the peptides. researchgate.netnih.gov This creates a "wormhole" structure where the pore is lined by both peptides and lipid head groups. nih.gov
While the precise pore structure formed by this compound has not been definitively elucidated, the general mechanism for pore-forming peptides involves a time-dependent accumulation in the lipid bilayer, leading to the formation of either barrel-stave or toroidal pores. researchgate.net
An alternative to discrete pore formation is the "carpet" or detergent-like mechanism. nih.gov This model involves the following steps:
Cationic peptides are initially attracted to the negatively charged surface of a target membrane through electrostatic interactions. researchgate.net
The peptides accumulate on the membrane surface, arranging parallel to it and covering it like a carpet. researchgate.netnih.gov
Once a critical concentration is achieved, the accumulated peptides cause a destabilization of the membrane structure. nih.gov This can lead to the formation of transient holes or the complete disintegration of the bilayer into peptide-lipid micelles, in a manner similar to a detergent. researchgate.netnih.gov
This mechanism has been proposed for various spider venom peptides, including some latarcins and cupiennins, and represents a plausible mode of action for oxyopinins given their amphipathic and cationic nature. nih.govacs.org
Pore Formation Mechanisms (e.g., Barrel-Stave, Toroidal Pore)
Modulation of Cellular Membrane Resistance and Ion Channels
This compound and its close analogs significantly alter the electrical properties of target cell membranes, a direct consequence of their permeabilizing actions.
Electrophysiological studies on insect cells (Spodoptera frugiperda, Sf9) have demonstrated that oxyopinins, the family to which this compound belongs, induce a drastic reduction in cell membrane resistance. researchgate.netnih.govacs.orgresearchgate.net This electrical effect is attributed to the opening of non-selective ion channels. researchgate.netnih.govacs.orgresearchgate.netcnjournals.com The formation of these channels or pores allows for the widespread and unregulated flow of ions across the membrane, collapsing the natural ion gradients essential for cell function and viability. researchgate.net
The efficacy of certain pore-forming peptides is influenced by the electrical potential across the target cell's membrane. Research on Oxyopinin 2b, a closely related peptide with high sequence similarity to this compound, reveals a strong correlation between its cytotoxic activity and the resting membrane potential of the target cell. plos.orgnih.govsemanticscholar.org
Cells with a more hyperpolarized (more negative) resting membrane potential were found to be significantly more vulnerable to the peptide's cytotoxic effects. plos.orgnih.gov This suggests that the negative potential inside the cell facilitates the attraction and/or insertion of the positively charged peptide into the membrane, thereby enhancing its pore-forming and lytic activity. nih.govsemanticscholar.org
| Cell Line (Expressing K+ Channel) | Resting Membrane Potential (mV) | Relative Vulnerability to Peptide |
|---|---|---|
| Kir2.1 | -80.9 mV | Most Vulnerable |
| TREK-1 | -59.2 mV | Intermediate |
| HERG | -45.3 mV | Least Vulnerable |
| Control (GFP) | -46.9 mV | Least Vulnerable |
Data derived from studies on the related peptide Oxyopinin-2b, demonstrating that cytotoxicity increases as the membrane potential becomes more hyperpolarized. plos.orgnih.govsemanticscholar.org
Opening of Non-Selective Ion Channels in Target Cells
Mechanistic Differentiation between Antimicrobial and Insecticidal Effects
The bioactivity of this compound, a linear cationic amphipathic peptide, stems from its fundamental ability to disrupt cellular membranes. However, the specific molecular and cellular pathways through which it exerts its antimicrobial and insecticidal effects exhibit notable distinctions. These differences are primarily rooted in the unique biochemical and biophysical properties of prokaryotic versus eukaryotic cell membranes and the synergistic interactions that occur within the complex matrix of spider venom.
A primary factor governing the differential activity of this compound is the composition and surface charge of the target cell's outer membrane. Bacterial and insect cells present markedly different surfaces for the peptide to interact with, influencing the initial stages of binding and the subsequent disruptive mechanism.
Bacterial membranes are characterized by a high density of anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, in their outer leaflet. acs.orgmdpi.com In Gram-negative bacteria, this is supplemented by an outer membrane rich in lipopolysaccharides (LPS), which also carry a significant negative charge. plos.org This strong net negative surface provides a powerful electrostatic attraction for the positively charged (cationic) this compound peptide. plos.org
Below is a comparative overview of the key membrane characteristics influencing the action of this compound.
Table 1: Comparative Properties of Target Cell Membranes
| Feature | Bacterial Cell Membrane | Insect Cell Membrane |
|---|---|---|
| Dominant Outer Phospholipids | Anionic (e.g., Phosphatidylglycerol, Cardiolipin) | Zwitterionic (e.g., Phosphatidylcholine) |
| Key Outer Surface Molecules | Lipopolysaccharides (LPS) in Gram-negative; Teichoic Acids in Gram-positive | Glycoproteins, Glycolipids |
| Net Surface Charge | Highly Negative | Slightly Negative to Neutral |
| Sterols | Generally Absent | Present (e.g., Cholesterol) |
The mechanism against bacteria is largely initiated and driven by charge interactions. plos.org The process unfolds as follows:
Electrostatic Attraction: The cationic nature of this compound leads to its strong electrostatic accumulation on the anionic surface of the bacterial membrane. plos.org
Membrane Insertion and Disruption: Following this initial binding, the peptide's amphipathic α-helical structure facilitates its insertion into the lipid bilayer. mdpi.com This disrupts the membrane's integrity, a process described by several models, including the "carpet" and "toroidal pore" models. nih.govnih.gov In the carpet model, peptides accumulate and coat the membrane surface, leading to a detergent-like disintegration into micelles. nih.gov In the toroidal pore model, the peptides and lipid molecules curve together to form transient, water-filled channels. nih.gov Both pathways result in the rapid permeabilization of the membrane, leakage of cellular contents, and cell death. nih.gov
The insecticidal action of this compound is more complex, involving both direct cytolytic effects on various insect cells and a crucial synergistic partnership with neurotoxins present in the venom. nih.gov
Direct Cytolytic Action: Electrophysiological studies conducted on insect ovarian cells (Sf9) reveal that oxyopinins induce a drastic reduction in cell membrane resistance by forming non-selective ion channels. nih.govresearchgate.net This action suggests the formation of distinct pores that allow an uncontrolled flux of ions across the membrane, leading to depolarization, loss of electrochemical gradients, and ultimately, cell lysis. Further studies have shown that the cytotoxicity of related peptides correlates with the degree of hyperpolarization of the target cell's membrane potential. plos.org
The table below summarizes the key mechanistic distinctions.
Table 2: Mechanistic Differentiation of this compound Activity
| Mechanistic Aspect | Antimicrobial Action (on Bacteria) | Insecticidal Action (on Insects) |
|---|---|---|
| Initial Interaction | Strong electrostatic attraction to highly anionic membrane surfaces (LPS, teichoic acids, anionic phospholipids). plos.org | Interaction with less negatively charged membranes, with an affinity for phosphatidylcholine. nih.gov |
| Primary Action on Membrane | General membrane disruption via "carpet" or "toroidal pore" mechanisms, leading to permeabilization and lysis. nih.govnih.gov | Formation of discrete, non-selective ion channels, causing rapid membrane depolarization and cell lysis. nih.govresearchgate.net |
| Cooperative Effects | Acts as a standalone agent. | Acts synergistically with neurotoxins (e.g., Oxytoxin 1) by facilitating their access to neuronal targets. nih.govresearchgate.net |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phosphatidylcholine |
| Phosphatidylglycerol |
| Cardiolipin |
| Lipopolysaccharides |
Structure Activity Relationship Sar and Rational Design
Correlating Amino Acid Composition and Sequence with Bioactivity
The biological activity of Oxyopinin 2d is intrinsically linked to its amino acid composition and sequence. This compound is a 37-residue peptide with the sequence GKFSVFSKILRSIAKVFKGVGKVRKQFKTASDLDKNQ. cpu-bioinfor.org The high content of basic residues (Lysine and Arginine) contributes to its cationic nature, which is a common feature of many antimicrobial peptides (AMPs). researchgate.net This positive charge facilitates the initial interaction with the negatively charged components of bacterial cell membranes. mdpi.com
The sequence also features a significant number of hydrophobic residues, which are crucial for the peptide's ability to insert into and disrupt the lipid bilayer of cell membranes. researchgate.net The specific arrangement of polar and nonpolar amino acids gives this compound its amphipathic character, a key determinant of its cytolytic function. nih.gov
The Oxyopinin 2 analogs (2a, 2b, 2c, and 2d) exhibit a high degree of sequence similarity, with at least 27 out of 37 amino acid residues being conserved. nih.govcnjournals.com This conservation suggests that these conserved residues are critical for their biological activities. Notably, a segment of the Oxyopinin 2 sequence shows similarity to ponericinL2, an insecticidal peptide from an ant, highlighting a potential evolutionary link and a shared structural basis for their bioactivity. nih.govresearchgate.net
Influence of Secondary Structure on Membrane Interactions and Biological Function
Circular dichroism analyses have demonstrated that this compound, like other oxyopinins, predominantly adopts an α-helical secondary structure. nih.govscispace.com This helical conformation is crucial for its interaction with and disruption of biological membranes. nih.gov In an aqueous environment, peptides like this compound may be largely unstructured, but they fold into an α-helix upon encountering a membrane environment. scispace.comnih.gov This induced folding is a common characteristic of many membrane-active peptides.
The amphipathic nature of the α-helix, with a hydrophobic face and a hydrophilic face, is fundamental to its mechanism of action. mdpi.com The positively charged residues on the hydrophilic face interact with the negatively charged head groups of phospholipids (B1166683) in the target membrane, while the hydrophobic face inserts into the lipid core of the membrane. mdpi.com This interaction leads to a significant reduction in the cell membrane's resistance by forming non-selective ion channels, ultimately causing membrane disruption and cell lysis. nih.gov
Studies on similar peptides have shown that the stability of this helical structure can be influenced by environmental factors such as pH. acs.org For instance, the charge of the peptide, dictated by the protonation state of its amino acid residues, can affect its conformational stability and its ability to interact with membranes. acs.org The α-helical structure is considered the active conformation for many antimicrobial peptides, enabling them to effectively permeabilize and disrupt target cell membranes. acs.orgresearchgate.net
Rational Modifications and Analog Design Strategies
The development of analogs of natural peptides like this compound is a key strategy to enhance their therapeutic potential by improving activity, selectivity, and stability. upf.eduupf.edu Rational design of peptide analogs often involves substitutions of specific amino acids to modulate properties such as charge, hydrophobicity, and helical propensity.
One common strategy is the substitution of natural amino acids with non-natural ones. upf.edu For example, replacing certain amino acids with their D-enantiomers can increase the peptide's resistance to proteolysis by host or bacterial proteases, thereby prolonging its half-life in a biological system. upf.edu The substitution of arginine with ornithine has also been explored to enhance stability while retaining antimicrobial properties. upf.edu
Furthermore, modifications can be guided by structure-activity relationship (SAR) studies. By identifying the key residues or structural motifs responsible for activity and toxicity, targeted modifications can be made. For instance, if a particular region of the peptide is found to be responsible for unwanted hemolytic activity, amino acid substitutions in that region could be made to reduce this toxicity while preserving the desired antimicrobial effect. scispace.com The goal of these rational modifications is to create peptide analogs with an improved therapeutic index, making them more suitable for clinical applications. upf.eduupf.edu
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Peptide Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. uestc.edu.cnconicet.gov.ar In peptide research, QSAR is a valuable tool for understanding the determinants of bioactivity and for designing new, more potent, and selective peptides. nih.gov
The process of developing a QSAR model involves several steps. First, a dataset of peptides with known activities is compiled. uestc.edu.cn Next, a set of molecular descriptors is calculated for each peptide. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., spatial conformation) and are used to quantify various aspects of the peptide's structure. conicet.gov.ar For peptides, descriptors often include parameters related to the physicochemical properties of the constituent amino acids. nih.gov
Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are then used to build a model that correlates the descriptors with the observed biological activity. uestc.edu.cnresearchgate.net
The predictive power of the QSAR model is assessed through validation techniques, such as cross-validation, to ensure its robustness and ability to predict the activity of new, untested peptides. conicet.gov.ardiva-portal.org By providing insights into the structural features that govern activity, QSAR models can guide the rational design of novel peptide analogs with desired biological profiles. nih.gov
Synthetic Approaches and Engineering of Oxyopinin 2d and Analogues
Solid-Phase Peptide Synthesis (SPPS) Methodologies
The primary method for the chemical synthesis of peptides like Oxyopinin 2d is Solid-Phase Peptide Synthesis (SPPS). bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.comnih.gov The entire process is cyclical, with each cycle consisting of deprotection, washing, coupling of the next amino acid, and further washing steps. bachem.com
A common strategy employed in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.govspringernature.com In this method, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is base-labile and can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.org The side chains of the amino acids, where present, are protected by tert-butyl (tBu) based groups, which are acid-labile.
The synthesis of a peptide as long as this compound (37 amino acids) would typically be performed on an automated peptide synthesizer, which can significantly improve efficiency and reduce manual errors. biorxiv.org Microwave-assisted SPPS is a modern advancement that can accelerate coupling and deprotection steps, leading to shorter synthesis times and potentially higher purity of the crude product. rsc.orgbiorxiv.org
The general cycle for the SPPS of this compound would be as follows:
Resin Selection and First Amino Acid Attachment: A suitable resin, such as a Rink-amide resin, is chosen to yield a C-terminally amidated peptide, which is common for many venom peptides. The first C-terminal amino acid of the this compound sequence is covalently attached to this resin.
Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed using a piperidine solution. rsc.org
Washing: The resin is thoroughly washed with a solvent like DMF to remove excess reagents and by-products. rsc.org
Coupling: The next Fmoc-protected amino acid in the this compound sequence is activated using a coupling reagent and then added to the resin to react with the newly exposed N-terminus of the growing peptide chain. rsc.org Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole). rsc.org
Washing: The resin is washed again to remove unreacted amino acids and by-products.
Repeat: This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence of this compound.
Cleavage and Final Deprotection: Once the entire peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions. rsc.org
Purification: The crude synthetic peptide is then purified, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC). rsc.orgingentaconnect.com
Chemical Modifications and Derivatization Strategies
Chemical modifications of this compound and the creation of its analogues are pursued to enhance biological activity, improve stability, and probe structure-activity relationships. Several strategies can be employed:
Amino Acid Substitution: One of the most common modifications is the substitution of one or more amino acids in the native sequence. researchgate.net For instance, replacing specific residues with non-natural amino acids, D-amino acids, or beta-amino acids can be achieved by incorporating the appropriately derivatized amino acid during SPPS. academicjournals.org This can lead to analogues with altered helicity, hydrophobicity, or charge distribution, which may affect their antimicrobial or cytolytic properties.
Truncation and Alanine Scanning: Truncated analogues can be synthesized to identify the minimal active sequence of the peptide. Alanine scanning, where each amino acid residue is systematically replaced with alanine, helps to identify key residues crucial for biological activity.
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can improve its pharmacokinetic properties, such as increasing its half-life in circulation and reducing immunogenicity.
Lipidation: The attachment of fatty acid chains to the peptide can enhance its interaction with cell membranes and potentially increase its potency.
Cyclization: Introducing cyclic constraints, for example through head-to-tail cyclization or the introduction of disulfide bridges (if not naturally present), can improve the structural stability and resistance of the peptide to proteases. uq.edu.au
Characterization of Synthetic Analogues and Their Biological Activities
Once synthesized, this compound and its analogues must be rigorously characterized to confirm their identity and purity. The primary techniques for this include:
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to determine the molecular weight of the synthetic peptide, confirming that the correct sequence has been assembled. rsc.orgingentaconnect.com The experimentally determined molecular weight of native this compound is 4156.9 Da. ingentaconnect.com
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the synthetic peptide. rsc.orglcms.cz The crude product will contain the desired peptide along with deletion sequences and other impurities, which are separated by HPLC to yield a highly pure final product. lcms.cz
Amino Acid Analysis (AAA): This technique is used to confirm the amino acid composition of the synthetic peptide, ensuring it matches the expected sequence. lcms.cz
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to study the secondary structure of the peptide in different environments (e.g., in aqueous solution versus a membrane-mimicking solvent). nih.govacs.org Native Oxyopinins, including 2d, have been shown to adopt an essentially alpha-helical conformation. nih.govacs.orgscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed three-dimensional structure determination, 2D NMR techniques can be used, often with the peptide dissolved in a membrane-mimetic environment like detergent micelles. researchgate.netscispace.com
The biological activities of the synthetic analogues are then evaluated and compared to the native peptide. For an antimicrobial peptide like this compound, this would typically involve:
Antimicrobial Assays: Determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi. scispace.com
Hemolytic Assays: Assessing the peptide's ability to lyse red blood cells, which is an indicator of its cytotoxicity towards mammalian cells. researchgate.netscispace.com
Cytotoxicity Assays: Evaluating the toxicity of the peptide against various cell lines.
The data from these assays, when correlated with the structural information, provides a comprehensive structure-activity relationship (SAR) profile for the synthetic analogues.
Table 1: Characterization Data for Synthetic Peptides
| Technique | Purpose | Example Finding for Oxyopinin-like Peptides |
|---|---|---|
| Mass Spectrometry | Confirm molecular weight | Experimental mass matches theoretical mass (e.g., 4156.9 Da for this compound) ingentaconnect.com |
| RP-HPLC | Assess purity | A single major peak indicates high purity |
| Amino Acid Analysis | Verify amino acid composition | Confirms the ratio of constituent amino acids |
| Circular Dichroism | Determine secondary structure | Indicates a predominantly α-helical structure in membrane-mimicking environments nih.govacs.org |
| NMR Spectroscopy | Determine 3D structure | Provides detailed atomic-level structural information researchgate.net |
Challenges and Advancements in Large Peptide Synthesis
The synthesis of large peptides like this compound (37 residues) presents several challenges that are less pronounced in the synthesis of smaller peptides:
Incomplete Reactions: As the peptide chain elongates, steric hindrance can lead to incomplete coupling and deprotection reactions, resulting in the accumulation of deletion sequences and other impurities.
Aggregation: The growing peptide chain can aggregate on the solid support, making reactive sites inaccessible and hindering subsequent reaction steps. This is a particularly significant problem for sequences prone to forming β-sheets.
Solubility Issues: The final, unprotected peptide may have poor solubility in aqueous solutions, complicating its purification and handling.
Purification Difficulties: The crude product of a long peptide synthesis is often a complex mixture of closely related impurities that can be difficult to separate from the desired product by HPLC.
To address these challenges, several advancements in peptide synthesis have been developed:
Improved Resins and Linkers: The development of new resins with optimal swelling properties and linkers with different cleavage characteristics has improved the efficiency of SPPS.
Advanced Coupling Reagents: Newer and more efficient coupling reagents have been developed to improve the speed and completeness of the coupling reactions.
Microwave-Assisted Synthesis: As mentioned earlier, the use of microwave energy can significantly reduce reaction times and improve the efficiency of both coupling and deprotection steps, often mitigating aggregation issues. rsc.orgbiorxiv.org
Fragment Condensation: For very long peptides, a strategy of synthesizing smaller peptide fragments and then ligating them together in solution (a process known as native chemical ligation) can be more efficient than a linear stepwise synthesis.
Use of Pseudoprolines and Depsipeptides: The temporary introduction of pseudoproline or depsipeptide units into the peptide backbone can disrupt interchain aggregation during synthesis, improving yields for "difficult" sequences. springernature.com
These advancements are continually pushing the boundaries of what is possible in peptide synthesis, enabling the routine production of increasingly large and complex peptides like this compound for research and therapeutic development.
Bioinformatics and Computational Modeling Studies
Sequence Alignment and Homology Modeling of Oxyopinin 2d
This compound is a 37-amino acid peptide isolated from the venom of the lynx spider Oxyopes takobius. uniprot.org Its primary sequence is GKFSVFSKILRSIAKVFKGVGKVRKQFKTASDLDKNQ. cpu-bioinfor.org The oxyopinin family, including this compound, are among the largest linear cationic amphipathic peptides discovered in spider venom. nih.gov
Sequence alignment studies reveal that this compound shares significant homology with other members of the oxyopinin 2 family, such as 2a, 2b, and 2c. nih.govwikipedia.org At least 27 of the 37 amino acid residues are conserved among these variants. nih.govwikipedia.org Furthermore, a segment of the this compound sequence shows similarity to ponericin L2, an insecticidal peptide from ants, and to the frog antimicrobial peptide dermaseptin (B158304). nih.govwikipedia.orgresearchgate.net This sequence similarity suggests a potential conservation of function across different species.
Due to the challenges in experimentally determining the three-dimensional structure of peptides like this compound, homology modeling is a valuable computational technique. slideshare.net This method utilizes the known structures of homologous proteins as templates to build a model of the target protein. Given the sequence similarity of this compound to other peptides for which structural data is available, homology modeling can provide a reliable prediction of its three-dimensional conformation. These models are crucial for understanding its structure-function relationship. The AlphaFold database, for instance, provides a predicted structure for M-oxotoxin-Ot2d (Oxyopinin-2d). uniprot.org
| Property | Value |
| Peptide Name | This compound |
| Sequence | GKFSVFSKILRSIAKVFKGVGKVRKQFKTASDLDKNQ cpu-bioinfor.org |
| Organism | Oxyopes takobius (Lynx spider) uniprot.org |
| Length | 37 amino acids uniprot.org |
| Molecular Mass | 4156.8 Da wikipedia.org |
| UniProt Accession | P83251 uniprot.org |
Molecular Dynamics Simulations for Conformational Sampling and Membrane Interaction
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. nih.govfrontiersin.org For this compound, MD simulations provide insights into its conformational flexibility and its interaction with biological membranes, which is key to its cytolytic activity. nih.govmdpi.com
These simulations can model the peptide in different environments, such as in aqueous solution and in the presence of lipid bilayers that mimic cell membranes. mdpi.com Studies on similar antimicrobial peptides (AMPs) have shown that they are often unstructured in water but adopt a more ordered, typically α-helical, conformation upon interacting with a membrane. mdpi.comscispace.com Circular dichroism analyses have confirmed that oxyopinins, including 2d, predominantly form α-helical secondary structures. nih.govresearchgate.net
MD simulations can reveal the initial stages of peptide-membrane interaction, including the binding process and the subsequent insertion of the peptide into the membrane. mdpi.com These simulations can also elucidate how the peptide perturbs the membrane structure, potentially leading to pore formation and cell lysis. frontiersin.orgmdpi.com The interaction is often driven by electrostatic forces between the positively charged residues of the peptide and the negatively charged components of bacterial membranes. acs.org The simulations can track the changes in the peptide's conformation and orientation as it interacts with the membrane surface, providing a detailed picture of the molecular-level events. mdpi.comfrontiersin.org
In Silico Prediction of Activity and Specificity
In silico methods, which encompass a wide range of computational tools and algorithms, are increasingly used to predict the biological activity and specificity of peptides like this compound. nih.gov These predictive models can significantly accelerate the discovery and design of new therapeutic agents. mdpi.com
Based on its primary sequence and predicted structural features, in silico tools can forecast the antimicrobial potential of this compound. researchgate.net For example, the presence of a cationic and amphipathic α-helical structure is a hallmark of many antimicrobial peptides, and these features can be identified and analyzed computationally. mdpi.com Algorithms can predict the likelihood of a peptide to possess antibacterial, antifungal, or even anticancer properties. nih.gov
Furthermore, in silico approaches can help in understanding the specificity of this compound towards certain types of cells or membranes. By analyzing the peptide's properties, such as its charge distribution, hydrophobicity, and hydrophobic moment, it is possible to predict its preference for bacterial over mammalian cells, which is a crucial aspect for its potential therapeutic use. mdpi.com These predictions, while needing experimental validation, provide valuable guidance for further research. mdpi.com
Structural Bioinformatics for Comparative Analysis of AMPs
Structural bioinformatics plays a vital role in the comparative analysis of antimicrobial peptides (AMPs), including this compound. nih.gov This field integrates biological data with computational tools to analyze and compare the three-dimensional structures of macromolecules. nih.gov
By comparing the predicted structure of this compound with the known structures of other AMPs from various organisms, researchers can identify conserved structural motifs and evolutionary relationships. researchgate.netnih.gov This comparative approach helps in classifying new peptides and understanding the structural basis of their activity. For instance, the α-helical structure of oxyopinins can be compared to that of other helical AMPs from spiders, scorpions, and even frogs. nih.govresearchgate.net
Evolutionary and Phylogenetic Analysis of Oxyopinins
Evolutionary Origins of Venom Peptides in Oxyopes Species
The venom of spiders in the genus Oxyopes, commonly known as lynx spiders, is a complex cocktail of bioactive compounds evolved primarily for subduing prey and defense. nih.gov Among the most significant components of this venom are various peptides, including the oxyopinins. The evolutionary origins of these venom peptides are tied to the broader evolutionary history of spider venom systems, which are ancient and highly diversified. dntb.gov.ua
Spider venoms, in general, are rich sources of peptide toxins with therapeutic potential. mdpi.com The complexity of these venoms is a result of millions of years of evolution, enabling spiders to become one of the most successful predatory lineages on Earth. dntb.gov.ua The venom system in spiders is a dynamic and fine-tuned apparatus, with its composition influenced by factors such as sex and life-history stage. dntb.gov.ua
Recent research suggests that the venom glands of spiders may have evolved from ancestral silk-producing glands, rather than salivary glands. nih.gov This hypothesis is supported by comparative analyses of genome and transcriptome data, which show a higher similarity in gene expression between venom glands and silk glands. nih.gov The genes specific to venom glands often show signs of positive selection and upregulated expression, indicating that genetic variation has played a crucial role in the evolution of these specialized glands. nih.gov
In Oxyopes species, the venom is dominated by membrane-active peptides, which constitute a significant portion of the toxin repertoire. dntb.gov.uamdpi.com These peptides, including the oxyopinins, are part of a larger trend observed in the venoms of wandering spiders belonging to the RTA (retrolateral tibial apophysis) clade, where antimicrobial peptides (AMPs) are predominantly found. nih.gov The evolution of these peptides is driven by gene duplication and diversification, leading to a wide array of venom components with specific functions. biorxiv.orgelifesciences.org
The precursors of many spider venom peptides, including those in Oxyopes, are characterized by a signal peptide, a propeptide region, and the mature toxin sequence. nih.gov The signal peptides of linear peptide precursors in spiders are more related to each other than to the signal peptides of neurotoxin precursors within the same species, suggesting a distinct evolutionary pathway for these different classes of venom components. nih.gov
Phylogenetic Relationships within the Oxyopinin Family
The oxyopinin family of peptides is a group of linear, cationic, and amphipathic peptides found in the venom of Oxyopes spiders. nih.gov These peptides are characterized by their cytolytic properties, which are effective against a range of cellular targets. nih.gov Phylogenetic analysis of the oxyopinin family reveals a close relationship among its members, which are often grouped based on sequence similarity.
Oxyopinins were first isolated from the venom of the wolf spider Oxyopes kitabensis. nih.gov The initially characterized peptides were named Oxyopinin 1, and a series of highly similar peptides were designated as Oxyopinins 2a, 2b, 2c, and 2d. nih.govresearchgate.net These "Oxyopinin 2" analogs share a high degree of sequence identity, with at least 27 out of 37 amino acid residues being conserved among them. nih.gov Due to this high similarity, they are considered part of the same subfamily. researchgate.net
Transcriptomic studies of various Oxyopes species, such as O. heterophthalmus, O. lineatus, and O. takobius, have identified numerous oxyopinin-like peptides. nih.gov The amino acid sequences of these peptides are very similar across these different species. nih.gov For instance, in O. heterophthalmus and O. lineatus, two peptides, oxyopinin 8 and oxyopinin 12a, are identical at the amino acid level, despite being encoded in a complex precursor. nih.gov
The evolutionary relationships within the broader family of spider venom peptides can be complex. Phylogenetic analyses of disulfide-rich peptides from Oxyopes forcipiformis have revealed six distinct families based on sequence homology and their cysteine framework. dntb.gov.uamdpi.com While oxyopinins are linear peptides and lack disulfide bridges, this finding highlights the diversity of peptide families coexisting in the venom of a single Oxyopes species.
The table below provides a summary of some known Oxyopinin peptides and their species of origin.
| Peptide Name | Species of Origin | Reference |
| Oxyopinin 1 | Oxyopes kitabensis | nih.gov |
| Oxyopinin 2a | Oxyopes kitabensis | nih.gov |
| Oxyopinin 2b | Oxyopes kitabensis | nih.gov |
| Oxyopinin 2c | Oxyopes kitabensis | nih.gov |
| Oxyopinin 2d | Oxyopes kitabensis | nih.govresearchgate.net |
| Oxyopinin 4 | Oxyopes takobius | nih.gov |
| Oxyopinin 8 | Oxyopes heterophthalmus, Oxyopes lineatus | nih.gov |
| Oxyopinin 11 | Oxyopes spp. | nih.gov |
| Oxyopinin 12a | Oxyopes heterophthalmus, Oxyopes lineatus | nih.gov |
| Oxyopinin 19 | Oxyopes spp. | nih.gov |
Comparative Genomics and Transcriptomics of Spider Venom Glands
The advent of high-throughput sequencing technologies has revolutionized the study of spider venom by allowing for detailed comparative genomic and transcriptomic analyses of venom glands. researchgate.net These approaches have unveiled the immense diversity of venom components and provided insights into their evolution and function. dntb.gov.ua
Transcriptome analysis of the venom glands from an undescribed Oxyopes forcipiformis species identified 339 putative protein and peptide toxin sequences. dntb.gov.uamdpi.com These sequences were categorized into several functional groups, with membrane-active peptides being the most dominant group, accounting for 40.71% of the putative toxins. dntb.gov.uamdpi.com This highlights the importance of peptides like oxyopinins in the venom of this species. Other major categories included venom auxiliary proteins (22.71%) and neurotoxins (15.63%). dntb.gov.uamdpi.com
A broader transcriptomic study investigating 48 spider species from 23 families detected linear peptides (LPs), like oxyopinins, in 20 species across five families, all belonging to the RTA-clade. dntb.gov.ua This suggests a widespread occurrence of these peptides within this major spider lineage. The study found a remarkable structural diversity of LPs in some species, with the lynx spider Oxyopes heterophthalmus containing 62 different LPs. dntb.gov.ua
These studies have also revealed that LPs are often encoded in complex precursor structures. nih.govdntb.gov.ua In these precursors, multiple LP sequences are linked together, allowing for the efficient and economical production of a high diversity of bioactive peptides. dntb.gov.ua The high expression levels (measured in Transcripts Per Kilobase Million) of LPs in families like Oxyopidae indicate their functional significance in the envenomation process. dntb.gov.ua
Comparative analyses have also shed light on the evolutionary origins of the venom glands themselves. As mentioned earlier, there is growing evidence from genomic and transcriptomic data supporting the hypothesis that spider venom glands evolved from ancestral silk glands. nih.gov This is based on the higher similarity in gene expression profiles between these two gland types compared to salivary glands. nih.gov
The table below summarizes the distribution of major venom component categories in Oxyopes forcipiformis based on transcriptome analysis.
| Functional Group | Percentage of Putative Toxins | Reference |
| Membrane-active peptides | 40.71% | dntb.gov.uamdpi.com |
| Venom auxiliary proteins | 22.71% | dntb.gov.uamdpi.com |
| Neurotoxins | 15.63% | dntb.gov.uamdpi.com |
| Channel active peptides | 7.08% | dntb.gov.uamdpi.com |
| Uncharacterized components | 13.87% | dntb.gov.uamdpi.com |
Convergent Evolution of Antimicrobial Peptide Structures Across Species
The independent evolution of similar traits in different species facing similar selective pressures is known as convergent evolution. This phenomenon is well-documented in the context of antimicrobial peptides (AMPs) across a wide range of organisms, from insects and amphibians to spiders. biorxiv.orgresearchgate.netnih.gov The structural and functional similarities observed in AMPs from distantly related taxa often arise because they target conserved features of microbial cells, such as the cell membrane. ifremer.fr
The α-helical secondary structure, a common feature of many AMPs including oxyopinins, is a prime example of convergent evolution. nih.govnih.gov This structure is particularly effective at disrupting microbial membranes. nih.gov For instance, Oxyopinin 1 from the spider Oxyopes kitabensis shows sequence similarity to the frog antimicrobial peptide dermaseptin (B158304) and the ant insecticidal peptide ponericin L2. nih.gov Similarly, the Oxyopinin 2 analogs share a segment of sequence similarity with ponericin L2. nih.govacs.org
The evolutionary pressures driving this convergence are likely the constant interactions between organisms and pathogenic microbes, leading to an "evolutionary arms race." biorxiv.org This has resulted in the independent recruitment and evolution of AMPs with similar functional properties in different lineages. biorxiv.org For example, studies on anuran amphibians suggest that their AMP genes have evolved convergently on at least three separate occasions. researchgate.net
In the case of spider venoms, the presence of AMPs like oxyopinins in wandering spiders of the RTA-clade, but their relative scarcity in other spider groups, could be an adaptation to their specific ecological niches and prey types. nih.gov The evolutionary history of AMP gene families is often characterized by repeated gene duplication and subsequent diversification, allowing for the rapid evolution of novel peptide functions. biorxiv.org
While direct evolutionary links between AMPs from different animal kingdoms are difficult to establish, the repeated evolution of similar structural motifs, such as the α-helix, underscores the effectiveness of these structures in antimicrobial defense. nih.gov The study of these convergently evolved peptides provides valuable insights into the fundamental principles of antimicrobial activity and can guide the design of new therapeutic agents. nih.gov
Advanced Methodologies for Functional and Mechanistic Investigations
Advanced Spectroscopic Techniques (e.g., NMR, Cryo-EM) for Structural Dynamics
The elucidation of the three-dimensional structure and dynamic behavior of peptides like Oxyopinin 2d is crucial for understanding their mechanism of action. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM), offer powerful tools for these investigations. numberanalytics.comformulationbio.comamericanpeptidesociety.org
Two-dimensional NMR (2D NMR) spectroscopy is a high-resolution technique that provides detailed information about the connectivity of atoms and their spatial relationships within a molecule. numberanalytics.com Experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-bond and through-space correlations between protons, respectively, which are essential for determining the peptide's secondary and tertiary structure in solution. creative-biostructure.comlibretexts.org For a peptide such as this compound, 2D NMR can map its folding, conformational flexibility, and interactions with membrane-mimicking environments, such as micelles or bicelles. creative-biostructure.com While specific 2D NMR structural data for this compound is not extensively published, circular dichroism analyses have shown that the secondary structure of the five Oxyopinin peptides (1, 2a, 2b, 2c, and 2d) is predominantly alpha-helical. nih.govresearchgate.net
Cryo-EM has revolutionized structural biology by enabling the high-resolution visualization of biomolecular complexes in their near-native state. formulationbio.comamericanpeptidesociety.org This technique involves flash-freezing a sample in vitreous ice and imaging it with an electron microscope. americanpeptidesociety.org By collecting thousands of 2D projection images of individual particles and computationally reconstructing them, a 3D density map can be generated. formulationbio.com Cryo-EM is particularly valuable for studying large peptide assemblies or peptide-membrane complexes that are difficult to crystallize. americanpeptidesociety.orgresearchgate.net For this compound, Cryo-EM could potentially visualize the oligomeric states of the peptide when it forms pores or interacts with lipid bilayers, providing direct evidence of its membrane disruption mechanism. nih.govupenn.edu
Table 10.1.1: Overview of Advanced Spectroscopic Techniques for Peptide Analysis
| Technique | Principle | Information Gained for this compound |
| 2D NMR Spectroscopy | Correlates nuclear spin frequencies in two dimensions to reveal through-bond and through-space atomic interactions. numberanalytics.comlibretexts.org | - Detailed 3D structure in solution- Conformational dynamics- Mapping of interaction sites with lipids/membranes creative-biostructure.com |
| Cryo-Electron Microscopy (Cryo-EM) | Averages 2D images of flash-frozen particles to reconstruct a 3D structure. formulationbio.comamericanpeptidesociety.org | - High-resolution structure of peptide-membrane complexes- Visualization of oligomeric states (e.g., pores)- Characterization of large peptide assemblies nih.gov |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | - Secondary structure content (e.g., alpha-helix, beta-sheet)- Confirmed alpha-helical structure for Oxyopinins nih.govresearchgate.net |
Real-Time Electrophysiological Recordings of Membrane Permeabilization
Electrophysiological techniques provide direct, real-time measurements of ion flow across cell membranes, offering definitive insights into the membrane-permeabilizing actions of peptides like this compound. These methods are instrumental in characterizing the formation of ion channels or pores.
Studies have utilized whole-cell patch-clamp recordings on insect cells (specifically, Sf9 cells) to investigate the effects of the Oxyopinin family of peptides. nih.govresearchgate.net The findings from these experiments are significant:
Drastic Resistance Reduction : Application of oxyopinins to the Sf9 cells resulted in a pronounced and rapid decrease in the cell membrane's electrical resistance. nih.govcnjournals.com This indicates a substantial increase in the membrane's permeability to ions.
Non-Selective Ion Channel Formation : The observed current flow was determined to be through non-selective ion channels. nih.govresearchgate.net This implies that the pores formed by oxyopinins allow the passage of various ions without significant discrimination based on charge or size, a characteristic feature of many cytolytic peptides.
These electrophysiological data provide strong evidence that this compound and its close homologs function by creating physical disruptions in the plasma membrane, leading to a breakdown of the electrochemical gradients essential for cell viability. nih.gov
Table 10.2.1: Summary of Electrophysiological Findings for Oxyopinins
| Cell Type | Technique | Key Observation | Implied Mechanism |
| Insect Sf9 Cells | Whole-cell patch-clamp | Drastic reduction of cell membrane resistance. nih.govresearchgate.netcnjournals.com | Increased membrane permeability to ions. |
| Insect Sf9 Cells | Whole-cell patch-clamp | Opening of non-selective ion channels. nih.govresearchgate.net | Formation of pores or disruptive lesions in the membrane. |
Artificial Membrane Systems and Vesicle Leakage Assays
To investigate the direct interaction of this compound with lipid bilayers, researchers employ artificial membrane systems, which eliminate the complexities of live cell surfaces. ethz.chplos.org These model membranes, such as liposomes (unilamellar vesicles), are fundamental tools for quantifying membrane disruption. mdpi.comnih.gov
A widely used method is the vesicle leakage assay. plos.org In this assay, a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, is encapsulated within large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) at a concentration high enough to cause self-quenching. plos.orgbiorxiv.orgnih.gov If a peptide perturbs the vesicle membrane, the dye leaks out, becomes diluted in the external buffer, and fluoresces intensely. plos.orgmdpi.com This increase in fluorescence can be monitored over time to determine the kinetics and extent of membrane permeabilization. mdpi.commdpi.com
Research on the Oxyopinin family has demonstrated their disruptive activity on artificial vesicles. nih.govresearchgate.net A key finding is their preferential activity towards vesicles rich in phosphatidylcholine, a common zwitterionic phospholipid. nih.govmdpi.com This suggests that the lipid headgroup composition is a significant determinant of the peptide's lytic efficiency. mdpi.com
However, the activity of these peptides can be context-dependent. In a specific multiplexed cell-free assay using double emulsion droplets containing LUVs, Oxyopinin 2b did not show a detectable interaction with the artificial membranes tested. biorxiv.org This highlights that factors such as assay conditions, specific lipid composition, and the presence of other molecules can influence the observed membrane activity. biorxiv.org
Table 10.3.1: Vesicle Leakage Assay Findings for Oxyopinins
| Vesicle System | Assay Principle | Lipid Composition | Finding for Oxyopinins |
| Large Unilamellar Vesicles (LUVs) | Leakage of self-quenching fluorescent dye (e.g., calcein). plos.org | Phosphatidylcholine (PC)-rich | Showed disrupting activities. nih.govresearchgate.net |
| Artificial Vesicles | General disruption activity. | Phosphatidic Acid (PA) / Phosphatidylethanolamine (PE) | Less effective compared to PC vesicles. researchgate.net |
| LUVs in Double Emulsion Droplets | Cell-free expression followed by interaction with co-encapsulated LUVs. ethz.chbiorxiv.org | Not specified | Oxyopinin 2b showed no detectable interaction in this specific assay system. biorxiv.org |
Advanced Microscopy Techniques for Cellular Interaction Studies
Advanced microscopy techniques provide high-resolution spatial and temporal information about how peptides like this compound interact with and affect cell membranes. These methods can visualize the binding, aggregation, and disruptive effects of peptides at the single-cell or even single-molecule level.
Fluorescence Microscopy , including confocal and super-resolution microscopy (like PALM/STORM), allows for the visualization of fluorescently-labeled peptides interacting with cells or model membranes like GUVs. researchgate.netfsu.edu By tagging this compound with a fluorophore, researchers could track its localization to the cell membrane, observe its distribution, and potentially visualize the formation of peptide clusters or aggregates associated with membrane permeabilization. elifesciences.orgbmbreports.org Live-cell imaging can further reveal the dynamics of these interactions in real-time. elifesciences.org
Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at nanometer resolution. mdpi.comnih.gov In the context of membrane interactions, AFM can be used to visualize the surface of a supported lipid bilayer before and after the addition of a peptide. frontiersin.org This approach can directly reveal morphological changes to the membrane, such as the formation of pores, pits, or other defects induced by this compound. rsc.org High-speed AFM can even capture the dynamics of these membrane-disrupting processes as they occur. rsc.org
While specific studies employing these advanced microscopy techniques on this compound are not widely reported, their application represents a critical next step in elucidating the precise structural consequences of its interaction with target membranes.
Table 10.4.1: Potential Applications of Advanced Microscopy for this compound
| Microscopy Technique | Principle | Potential Application for this compound |
| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, creating sharp optical sections of a sample. | - Visualize localization of fluorescently-labeled this compound on cell surfaces.- Observe peptide-induced leakage from GUVs. mdpi.com |
| Single-Molecule Localization Microscopy (SMLM) | Stochastically activates and localizes individual fluorophores to reconstruct a super-resolution image. fsu.edubruker.com | - Map the distribution of peptide molecules on the membrane at nanoscale resolution.- Characterize the size and structure of peptide oligomers/clusters. bruker.com |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over a surface to generate a topographical map. mdpi.com | - Directly visualize membrane damage (e.g., pore formation) on supported lipid bilayers.- Characterize changes in membrane morphology and roughness. frontiersin.orgrsc.org |
Future Research Directions and Unexplored Avenues for Oxyopinin 2d
Discovery of Novel Biological Targets and Interactions
The current understanding of Oxyopinin 2d's action is largely centered on its ability to disrupt cell membranes, with a noted preference for those rich in phosphatidylcholine. nih.gov However, the full spectrum of its biological targets and interactions is likely far more complex. Future research should aim to move beyond this general model to identify more specific molecular interactions.
A primary avenue of investigation involves the search for specific protein or lipid receptors on the surface of target cells. The related peptide, oxyopinin-2b (B1577202), has demonstrated selective cytotoxicity towards cancer cells that are hyperpolarized due to the expression of K+ channels. nih.gov This suggests that membrane potential and the presence of specific ion channels could be critical determinants of oxyopinin activity. Future studies on this compound could explore a similar relationship, testing its efficacy against a panel of cancer cell lines with varying membrane potentials and ion channel expression profiles.
Furthermore, the observed synergistic effect between oxyopinins and neurotoxins, such as Oxytoxin 1, points towards a potential interaction with neuronal targets. nih.gov This potentiation phenomenon, where the combined application leads to increased lethality in insect larvae, suggests that this compound may facilitate the access of neurotoxins to their primary targets, possibly by altering membrane permeability or by directly interacting with components of the neuronal synapse. nih.govmdpi.com Elucidating the molecular basis of this synergy is a critical future direction.
Table 1: Potential Biological Targets for this compound
| Potential Target Class | Specific Example | Rationale for Investigation |
| Cell Membranes | Phosphatidylserine-rich membranes | Tumor cells often overexpress phosphatidylserine (B164497) on their outer leaflet, which could be a target for the cationic this compound. nih.gov |
| Ion Channels | Voltage-gated potassium (K+) channels | Research on oxyopinin-2b shows a link between cytotoxicity and K+ channel expression leading to hyperpolarization. nih.gov |
| Specific Cell Types | Senescent cells, various neurons | Identifying selective cytotoxicity could unveil novel therapeutic or research applications. |
| Protein Receptors | Unknown membrane-bound proteins | Moving beyond general membrane disruption to find specific binding partners. |
Exploration of Additional Antimicrobial Mechanisms
The established antimicrobial action of oxyopinins is their ability to permeabilize bacterial membranes, leading to cell death. nih.govremedypublications.com This membranolytic effect is a common strategy employed by many antimicrobial peptides (AMPs). mdpi.comresearchgate.net However, it is increasingly recognized that the activity of AMPs is often multifaceted, involving not just membrane disruption but also intracellular interactions.
A significant unexplored area for this compound is its potential for intracellular activity following membrane translocation. Future research should investigate whether the peptide can interact with and disrupt critical intracellular processes. Potential internal targets include:
Nucleic Acids: Binding to DNA or RNA, thereby inhibiting replication, transcription, or translation.
Protein Synthesis: Interference with ribosomal function.
Enzymatic Activity: Inhibition of key metabolic enzymes essential for pathogen survival.
While current data primarily suggests a membranolytic mechanism, it is crucial to investigate these other possibilities to gain a complete picture of this compound's antimicrobial power. mdpi.com Studies using S. aureus as a model organism have confirmed rapid, direct bactericidal effects via membrane perturbation, but the researchers acknowledge that other mechanisms cannot be ruled out. mdpi.com
Development of Advanced Peptide Delivery Systems for Research Applications
A major hurdle in translating the potential of peptides like this compound into practical research tools, and eventually therapeutics, is their inherent instability and poor bioavailability. researchgate.net Peptides are susceptible to enzymatic degradation in biological systems, which limits their systemic administration. mdpi.com To date, no specific delivery systems for this compound have been reported, making this a critical area for future innovation.
Research in this domain should focus on creating advanced delivery platforms that can protect the peptide from degradation and deliver it to specific sites of action. Potential strategies include:
Nanocarrier Encapsulation: Utilizing liposomes, polymeric nanoparticles, or carbon nanotubes to encapsulate this compound, shielding it from proteases and facilitating targeted delivery. mdpi.com
Hydrogel Formulations: Developing biocompatible hydrogels that can provide sustained, localized release of the peptide, which could be particularly useful for topical antimicrobial applications. mdpi.com
Peptide Modification: Employing peptidomimetic strategies or conjugation with polymers like polyethylene (B3416737) glycol (PEG) to enhance proteolytic stability and circulation time.
The development of such systems is essential for conducting meaningful in vivo studies to explore the peptide's effects in complex biological environments. uq.edu.auondrugdelivery.com
Elucidation of Host-Pathogen Interaction Modulation by this compound
The interaction between a host, a pathogen, and an antimicrobial agent is a complex, three-way dynamic. While this compound is known to be directly antimicrobial, its influence on the broader host-pathogen interplay is completely unknown. remedypublications.complos.org This represents a significant and exciting frontier for research.
Future studies should investigate how the presence of this compound modulates the host's immune response to infection. Key questions to address include:
Does this compound act as an immunomodulator, enhancing or suppressing the host's innate immune response?
Can it influence cytokine production, macrophage polarization, or the recruitment of immune cells to the site of infection? mdpi.com
How does the peptide affect the pathogen's strategies for immune evasion? nih.gov
Understanding these interactions is vital, as many AMPs have been shown to possess immunomodulatory functions in addition to their direct microbicidal activity. Investigating how this compound influences the transcriptional programs of both the host and the pathogen during an infection could reveal novel mechanisms and therapeutic possibilities. plos.org
Integrative Omics Approaches for Comprehensive Understanding
To achieve a holistic understanding of this compound's biological role, future research must leverage the power of integrative "omics" technologies. mdpi.com While transcriptome analysis of spider venom glands has been instrumental in identifying the sequences of oxyopinins, applying these high-throughput techniques to study the peptide's effects is the next logical step. core.ac.ukresearchgate.net
An integrative omics approach would involve:
Transcriptomics: Analyzing how gene expression changes in target cells (e.g., bacteria, cancer cells, or host immune cells) upon exposure to this compound. This can reveal the cellular pathways that are perturbed by the peptide.
Proteomics: Identifying the full set of proteins that interact with this compound, moving beyond predicted targets to experimentally validated binding partners.
Metabolomics: Studying how the peptide alters the metabolic profile of a cell, which can provide insights into its functional consequences.
By combining these datasets, researchers can construct a comprehensive model of this compound's mechanism of action, from initial membrane binding to its downstream effects on cellular pathways and physiology. nih.govmdpi.com This approach will be invaluable for uncovering novel functions and applications for this intriguing spider venom peptide.
Q & A
Q. How can researchers confirm the structural identity and purity of Oxyopinin 2d in preliminary studies?
Methodological Answer: Structural confirmation requires a combination of mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy to resolve the peptide’s backbone and side-chain configurations. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV or mass detection. For novel peptides, orthogonal techniques (e.g., circular dichroism for secondary structure) should complement these methods to rule out contaminants or misfolded isoforms .
Q. What experimental protocols are recommended for initial antimicrobial activity screening of this compound?
Methodological Answer: Begin with in vitro assays using standardized microbial strains (e.g., E. coli, S. aureus) and minimum inhibitory concentration (MIC) tests. Include positive controls (e.g., known AMPs like Cecropin P1) and negative controls (buffer-only treatments). Use microtiter plate-based assays with resazurin or ATP-bioluminescence for viability quantification. Ensure environmental parameters (e.g., salt concentration, pH) mimic physiological conditions to avoid false negatives due to peptide instability .
Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in eukaryotic cells?
Methodological Answer: Employ cell viability assays (e.g., MTT, Calcein-AM) across a logarithmic concentration range (e.g., 0.1–100 µM). Use primary cell lines relevant to potential therapeutic applications (e.g., human keratinocytes for topical use). Normalize cytotoxicity data to both untreated controls and baseline peptide activity (e.g., hemolysis assays for erythrocytes). Statistical analysis should account for batch-to-batch variability in peptide synthesis .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound’s reported efficacy across different experimental models?
Methodological Answer: Discrepancies may arise from differences in microbial strain virulence, peptide stability, or assay conditions. Conduct a meta-analysis of existing data to identify confounding variables (e.g., salt sensitivity, proteolytic degradation). Validate findings using orthogonal assays (e.g., time-kill kinetics, biofilm disruption) and in vivo models (e.g., Galleria mellonella larvae). Cross-reference with structural analogs (e.g., Oxyopinin 2b) to isolate structure-activity relationships .
Q. How can researchers optimize this compound’s therapeutic index while minimizing off-target effects?
Methodological Answer: Use rational design approaches, such as alanine scanning or D-amino acid substitutions, to enhance proteolytic resistance and selectivity. Pair this with molecular dynamics simulations to predict interactions with microbial versus eukaryotic membranes. Validate using dual-membrane model systems (e.g., liposomes with bacterial vs. mammalian lipid compositions) .
Q. What advanced techniques are critical for elucidating this compound’s mechanism of membrane disruption?
Methodological Answer: Employ surface plasmon resonance (SPR) to quantify peptide-lipid binding kinetics. Use cryo-electron microscopy (cryo-EM) or atomic force microscopy (AFM) to visualize membrane pore formation. Complement with fluorescence-based assays (e.g., dye leakage from liposomes) to correlate structural changes with functional outcomes .
Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale studies?
Methodological Answer: Implement rigorous quality control (QC) protocols, including HPLC purity thresholds (>95%) and endotoxin testing. Use orthogonal characterization methods (e.g., MS/MS fragmentation for sequence verification). Document synthesis parameters (e.g., solid-phase resin type, cleavage conditions) in supplementary materials to enable reproducibility .
Methodological Frameworks and Data Analysis
Q. Which statistical models are appropriate for analyzing dose-dependent antimicrobial activity in this compound studies?
Methodological Answer: Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning pipelines (e.g., random forests) to identify predictive variables of peptide efficacy .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound research?
Methodological Answer:
- Feasible : Assess peptide synthesis scalability and cost.
- Novel : Explore understudied applications (e.g., antifungal or antiviral activity).
- Ethical : Prioritize in silico and in vitro models before vertebrate studies.
- Relevant : Align with global health priorities (e.g., antimicrobial resistance) .
Data Reproducibility and Open Science
Q. What metadata standards should accompany this compound datasets to ensure reproducibility?
Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include synthesis protocols (e.g., CAS numbers for reagents), raw instrument outputs (e.g., NMR spectra), and environmental conditions (e.g., temperature during assays). Use repositories like Zenodo or ChEMBL with CC-BY licenses for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
